PDE5 Inhibition Potency: A Comparative Overview of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate and its Analogs
The target compound itself is an intermediate, and its direct inhibitory activity is not typically reported in primary literature. However, an examination of closely related analogs provides a critical framework for understanding its potential utility. Analogs with the same core structure but different substitutions exhibit PDE5 IC50 values spanning several orders of magnitude, from sub-nanomolar potency (0.69 nM) to over 10 µM [1][2][3]. This wide range highlights the profound impact of the specific substitution pattern on target engagement, and by extension, the final drug candidate's profile.
| Evidence Dimension | Inhibition of human PDE5 (IC50) |
|---|---|
| Target Compound Data | Data not available (Intermediate) |
| Comparator Or Baseline | Analog A: 0.69 nM; Analog B: 20 nM; Analog C: 1.55 nM; Analog D: 10,000 nM |
| Quantified Difference | Multi-log variation (0.69 nM to 10,000 nM) among in-class analogs |
| Conditions | Human recombinant PDE5A1 (fluorescence-based assay) [1], human PDE5 from corpus cavernosum (scintillation counting) [2], human recombinant PDE5A1 (fluorescence-based assay) [3] |
Why This Matters
This demonstrates that minor structural modifications to the piperidine core, such as those present in the target compound, are critical drivers of PDE5 inhibitory activity and cannot be ignored during procurement.
- [1] BindingDB BDBM50359767. (n.d.). BindingDB. Retrieved [Date], from https://bindingdb.org View Source
- [2] BindingDB BDBM50628232. (n.d.). BindingDB. Retrieved [Date], from https://ww.w.bindingdb.org View Source
- [3] BindingDB BDBM50241837. (n.d.). BindingDB. Retrieved [Date], from https://ww.w.bindingdb.org View Source
